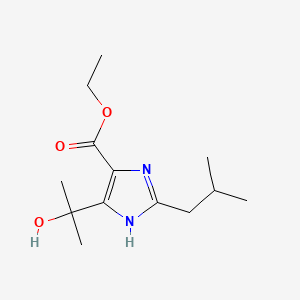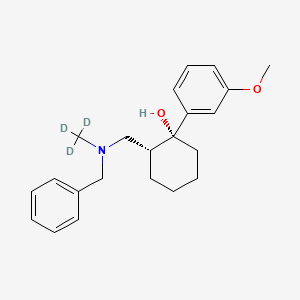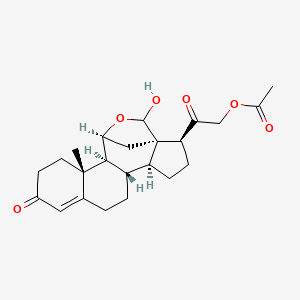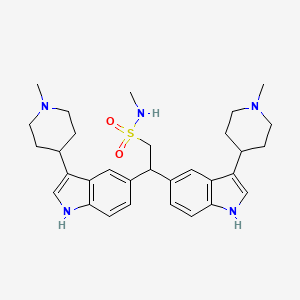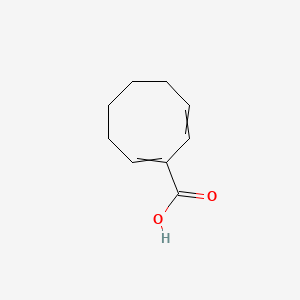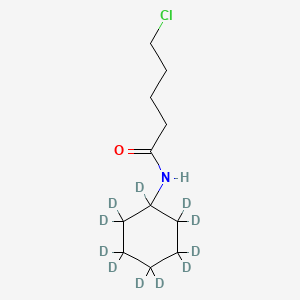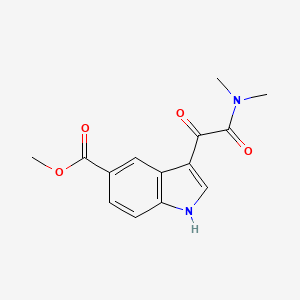
3-(2-(二甲基氨基)-2-氧代乙酰基)-1H-吲哚-5-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains a dimethylamino group and an oxoacetyl group, which contribute to its unique chemical properties.
科学研究应用
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It is structurally similar to dimethyltryptamine , which is known to act as a non-selective agonist at most or all of the serotonin receptors .
Mode of Action
Based on its structural similarity to dimethyltryptamine , it can be hypothesized that it might interact with serotonin receptors in a similar manner.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of indole derivatives with dimethylaminoacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-2-carboxylate
- Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate
- Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-7-carboxylate
Uniqueness
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the carboxylate group at the 5-position of the indole ring distinguishes it from other similar compounds and can result in different binding affinities and selectivities for biological targets.
属性
IUPAC Name |
methyl 3-[2-(dimethylamino)-2-oxoacetyl]-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16(2)13(18)12(17)10-7-15-11-5-4-8(6-9(10)11)14(19)20-3/h4-7,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYZDCSQKBSGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

